molecular formula C27H27N3O7 B12034055 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate CAS No. 769150-20-1

2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Cat. No.: B12034055
CAS No.: 769150-20-1
M. Wt: 505.5 g/mol
InChI Key: ZAFFFVSKZFFCHV-OGLMXYFKSA-N
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Description

2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including ethoxy, amino, oxoacetyl, hydrazono, and methoxybenzoate, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-ethoxyphenylamine with an oxoacetyl compound to form an intermediate hydrazone.

    Hydrazone Formation: The intermediate hydrazone is then reacted with an aldehyde or ketone to form the hydrazono group.

    Esterification: The final step involves the esterification of the hydrazono compound with 4-methoxybenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-4-((2-(2-((4-methoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-ethoxybenzoate
  • 2-Methoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate

Uniqueness

2-Ethoxy-4-((2-(2-((4-ethoxyphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 4-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

769150-20-1

Molecular Formula

C27H27N3O7

Molecular Weight

505.5 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C27H27N3O7/c1-4-35-22-13-9-20(10-14-22)29-25(31)26(32)30-28-17-18-6-15-23(24(16-18)36-5-2)37-27(33)19-7-11-21(34-3)12-8-19/h6-17H,4-5H2,1-3H3,(H,29,31)(H,30,32)/b28-17+

InChI Key

ZAFFFVSKZFFCHV-OGLMXYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)OCC

Origin of Product

United States

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